molecular formula C11H15BrN2O2S B1280286 Tert-butyl 2-bromo-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate CAS No. 365996-06-1

Tert-butyl 2-bromo-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate

Cat. No. B1280286
M. Wt: 319.22 g/mol
InChI Key: RXXKNZKFRAFFOH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tert-butyl substituted heterocyclic compounds involves various strategies. For instance, the synthesis of 1,2,4-triazolo[1,5-a]pyrimidines fused to different heterocyclic systems, including pyridine, was achieved, with some compounds showing promising cardiovascular activities . Another study optimized the large-scale synthesis of a tert-butyl hexahydro-2,5-methanopyrrolo[3,2-c]pyridine-1(4H)-carboxylate, an intermediate for nicotinic acetylcholine receptor agonists, using a one-pot process involving debenzylation and ring hydrogenation . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

Structural analysis of tert-butyl substituted compounds is crucial for understanding their properties and reactivity. For example, the X-ray diffraction analysis of a tert-butyl substituted benzoxazolyl-pyridine compound revealed a planar molecule with potential stabilizing interactions, which could be relevant for the molecular structure analysis of the compound of interest . Similarly, the crystal structure of tert-butyl substituted pyrrolidine and thieno[2,3-c]pyridine derivatives has been determined, providing insights into the conformation and intramolecular hydrogen bonding that could influence the behavior of related compounds .

Chemical Reactions Analysis

The chemical reactivity of tert-butyl substituted heterocyclic compounds includes various transformations. For instance, tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate underwent reactions with maleic anhydride to form a Diels-Alder adduct, and further reactions with electrophilic and nucleophilic reagents were performed . These studies demonstrate the versatility of tert-butyl substituted heterocycles in chemical synthesis, which could be extrapolated to the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl substituted heterocyclic compounds are influenced by their molecular structure. For example, the thermal, X-ray, and DFT analyses of tert-butyl substituted thieno[2,3-c]pyridine derivatives provided insights into their stability and intramolecular hydrogen bonding, which are important factors in determining their physical properties . Additionally, the study of acetylation and formylation products of tert-butyl substituted thiophenes contributed to the understanding of the reactivity and steric effects of the tert-butyl group .

Scientific Research Applications

Synthesis and Characterization

Tert-butyl 2-bromo-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate plays a significant role in synthetic chemistry, particularly in the synthesis of complex organic compounds. For instance, Shatsauskas et al. (2017) demonstrated its utility in the synthesis of various pyridin-2(1H)-one derivatives, highlighting its versatility in constructing heterocyclic compounds (Shatsauskas et al., 2017). Similarly, Çolak et al. (2021) utilized this compound in the synthesis of dihydrothieno[2,3-c]pyridine derivatives, emphasizing its role in the development of Schiff base compounds (Çolak et al., 2021).

Structural Studies

The molecular and crystal structure of derivatives of Tert-butyl 2-bromo-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate have been extensively studied to understand their chemical behavior. Gol'dfarb and Konstantinov (1958) explored the structure of acetylation and formylation products of related thiophene derivatives, contributing to the knowledge of how substituents affect the chemical properties of these compounds (Gol'dfarb & Konstantinov, 1958).

Cascade Reactions and Cyclization

This compound is also pivotal in facilitating cascade reactions and cyclizations. Ivanov (2020) demonstrated its role in anionic cascade recyclization, leading to the formation of complex heterocyclic systems (Ivanov, 2020). Kolodina and Lesin (2009) utilized it in intramolecular cyclization methods for annelation of thiadiazine and thiadiazole rings, underscoring its significance in creating novel heterocyclic structures (Kolodina & Lesin, 2009).

Future Directions

The future directions of a compound refer to its potential applications and research directions. Unfortunately, the future directions for “Tert-butyl 2-bromo-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate” are not available in the current resources .

properties

IUPAC Name

tert-butyl 2-bromo-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O2S/c1-11(2,3)16-10(15)14-5-4-7-8(6-14)17-9(12)13-7/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXXKNZKFRAFFOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)SC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40457397
Record name tert-Butyl 2-bromo-6,7-dihydro[1,3]thiazolo[5,4-c]pyridine-5(4H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40457397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-bromo-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate

CAS RN

365996-06-1
Record name tert-Butyl 2-bromo-6,7-dihydro[1,3]thiazolo[5,4-c]pyridine-5(4H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40457397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine, N-BOC protected
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Suspended CuBr2 (905 mg, 4.05 mmol) in 5 mL of DMF and added i-butylnitrite (0.57 mL), 4.86 mmol). To this was added 2-amino-6,7-dihydro-4H-thiazolo[5,4-c]pyridine-5-carboxylic acid tert-butyl ester (860 mg, 3.36 mmol) and the mixture was stirred for 2 h at 60° C. LC-MS analysis indicated the desired bromide. Concentrated the mixture to a brown-red residue. Dissolved the residue in CH2Cl2 and purified via SiO2 chromatography (EtOAc/hexanes 0-20%) to give 650 mg of 2-bromo-6,7-dihydro-4H-thiazolo[5,4-c]pyridine-5-carboxylic acid tert-butyl ester.
[Compound]
Name
CuBr2
Quantity
905 mg
Type
reactant
Reaction Step One
Quantity
0.57 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Ma, W Lu, Z Sun, L Luo, D Geng, Z Yang, E Li… - European Journal of …, 2015 - Elsevier
The Smoothened (Smo) receptor is an important component of the hedgehog (Hh) signaling pathway, which plays a critical role during embryonic development. In adults, Hh signaling …
Number of citations: 23 www.sciencedirect.com

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